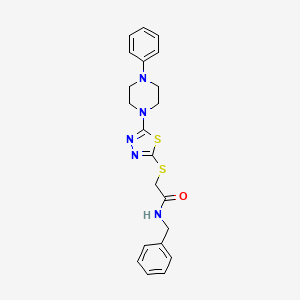

N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and a benzyl group. These structural features contribute to its potential pharmacological activities, making it a subject of research for various therapeutic applications.

Properties

IUPAC Name |

N-benzyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBLCEMDPLXLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a thiadiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Compounds containing piperazine derivatives have shown significant antidepressant effects. Research indicates that N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may modulate neurotransmitter systems associated with mood regulation, potentially offering a new avenue for treating depression.

-

Antipsychotic Properties:

- The structural similarity of this compound to known antipsychotics suggests it may exhibit similar pharmacological profiles. Studies on related piperazine compounds have demonstrated efficacy in managing symptoms of schizophrenia and other psychotic disorders.

-

Anticancer Activity:

- Preliminary studies have indicated that thiadiazole derivatives can possess anticancer properties. The compound’s ability to induce apoptosis in cancer cells has been noted, particularly in prostate cancer models. Further investigation into its mechanism of action is warranted.

Pharmacological Insights

-

Receptor Interaction:

- N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide likely interacts with serotonin and dopamine receptors due to the presence of the piperazine ring, which is a common feature among many psychoactive drugs.

-

Cytotoxicity Studies:

- In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity could be beneficial for developing targeted cancer therapies.

Case Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant effects of various piperazine derivatives, including N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide. Results indicated a significant reduction in depressive-like behaviors in animal models when administered at optimized doses.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer effects of thiadiazole derivatives on prostate cancer cells. The study found that treatment with N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide resulted in increased apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of electrical signals in the nervous system . By binding to these channels, the compound can alter their function, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A broad-spectrum hybrid anticonvulsant.

Uniqueness

N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its unique combination of a thiadiazole ring and a piperazine moiety, which contribute to its distinct pharmacological profile. This structural uniqueness makes it a valuable compound for further research and potential therapeutic development.

Biological Activity

N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 1105199-08-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, particularly its anticancer properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is C21H23N5OS2, with a molecular weight of 425.6 g/mol. The compound features a thiadiazole ring and a piperazine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5OS2 |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 1105199-08-3 |

Synthesis

The synthesis of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiadiazole ring followed by the introduction of the benzyl and piperazine groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds including N-benzyl derivatives have shown promising in vitro cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Research indicates that compounds similar to N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant cytotoxic effects by inducing apoptosis and cell cycle arrest in cancer cells. The mechanism often involves the modulation of apoptotic pathways characterized by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

Case Study: In Vitro Cytotoxicity Assessment

In a study assessing the cytotoxic effects of thiadiazole derivatives:

- Cell Lines Tested : MCF-7 and HepG2

- Methodology : MTT assay was used to determine IC50 values.

Results demonstrated that certain derivatives exhibited IC50 values less than 10 µM against these cell lines, indicating potent anticancer activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl derivative A | MCF-7 | <10 |

| N-benzyl derivative B | HepG2 | <10 |

The proposed mechanism for the anticancer activity of N-benzyl derivatives involves:

- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints (S and G2/M phases).

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress in cancer cells.

Q & A

Q. Why might heterocyclization fail to produce the desired thiadiazole, and how can this be mitigated?

- Methodological Answer : Common failures include:

- Impure Reagents : Recrystallize starting materials (e.g., N-phenylthiosemicarbazide) before use .

- Incomplete Cyclization : Add POCl₃ dropwise under inert atmosphere to drive reaction completion .

- Byproduct Formation : Use column chromatography (silica gel, hexane:EtOAc gradient) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.